4-amino-5-(oxan-2-yl)-4H-1,2,4-triazole-3-thiol
Description
4-Amino-5-(oxan-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the 1,2,4-triazole-3-thiol family. While specific data on this compound are absent in the provided evidence, its structural framework aligns with well-studied analogs. The core structure consists of a triazole ring substituted with an amino group at position 4, a thiol group at position 3, and a 5-position substituent—in this case, an oxan-2-yl (tetrahydropyran) group. Such derivatives are typically synthesized via cyclization of thiocarbohydrazide with carbonyl compounds or through Schiff base reactions with aldehydes . These compounds are of interest due to their diverse biological and material science applications, including antioxidant, antimicrobial, and photostabilizing properties.
Properties
IUPAC Name |
4-amino-3-(oxan-2-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4OS/c8-11-6(9-10-7(11)13)5-3-1-2-4-12-5/h5H,1-4,8H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVBDKNTIWQHSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2=NNC(=S)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001139244 | |
| Record name | 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(tetrahydro-2H-pyran-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001139244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250977-49-1 | |
| Record name | 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(tetrahydro-2H-pyran-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1250977-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(tetrahydro-2H-pyran-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001139244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-(oxan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 1,2,4-triazole with appropriate reagents to introduce the oxan-2-yl group and the amino and thiol functionalities. Common synthetic routes include:
Condensation Reactions: Involving the reaction of 1,2,4-triazole with aldehydes or ketones in the presence of reducing agents.
Substitution Reactions: Replacing functional groups on the triazole ring with desired substituents.
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-(oxan-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: Conversion of the thiol group to a sulfonic acid or disulfide.
Reduction: Reduction of the triazole ring or other functional groups.
Substitution: Replacement of the amino or thiol groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or sodium hypochlorite.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing nucleophiles or electrophiles under specific reaction conditions.
Major Products Formed:
Oxidation Products: Sulfonic acids, disulfides.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Various substituted triazoles and thiol derivatives.
Scientific Research Applications
4-Amino-5-(oxan-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-amino-5-(oxan-2-yl)-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. Additionally, the triazole ring can interact with enzymes and receptors, modulating biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents at the 5-position. Below is a comparative analysis based on substituent type, synthesis, and activity:
Substituent Effects on Bioactivity
- Electron-donating groups: 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) exhibit enhanced antioxidant activity due to the electron-donating −NH₂ and SH groups. 4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol showed 88.89% antiradical activity at 1×10⁻³ M, though fluorobenzylidene substitution reduced efficacy slightly .
- Electron-withdrawing groups: 4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol was optimized as an inhibitor in structure-activity relationship (SAR) studies, highlighting the role of hydrophobic CF₃ groups in enhancing binding affinity . 4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol derivatives synthesized via microwave methods showed moderate bioactivity, with chlorophenyl groups influencing solubility and reactivity .
- Heterocyclic substituents: 4-Amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol exhibited high reactivity in Schiff base formation, a trait leveraged in drug design for creating diverse pharmacophores . Bis(4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol) derivatives demonstrated photostabilizing effects in polystyrene (PS) films, with pyridyl groups enhancing UV absorption and radical quenching .
Antimicrobial Activity
- 4-Amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol (Compound 9) and its methyl disulfide derivatives (e.g., Compound 13) displayed antibacterial potency against Gram-positive bacteria, attributed to the benzylthio group’s membrane-disruptive properties .
- 4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-ol (Compound 12) showed reduced activity compared to aromatic analogs, underscoring the importance of aromaticity in antimicrobial design .
Data Tables: Key Triazole-3-Thiol Derivatives
Biological Activity
4-Amino-5-(oxan-2-yl)-4H-1,2,4-triazole-3-thiol is a compound characterized by its unique structural features, including a triazole ring and a thiol group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound.
- Molecular Formula : C7H12N4OS
- Molecular Weight : 200.26 g/mol
The structural characteristics of this compound allow it to interact with various biological targets, making it a valuable candidate for drug development.
The biological activity of this compound is largely attributed to its ability to form disulfide bonds with cysteine residues in proteins, which can alter their functionality. Furthermore, the triazole ring can engage with enzymes and receptors through hydrogen bonding and dipole interactions, influencing various biological pathways.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Study Findings : A study demonstrated that certain derivatives showed high efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Anticancer Activity
The anticancer potential of this compound has been explored extensively:
- Cytotoxicity Studies : Compounds derived from this compound were tested against various cancer cell lines (e.g., melanoma IGR39 and triple-negative breast cancer MDA-MB-231) using the MTT assay. The results indicated that these compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Case Study 1: Synthesis and Testing of Derivatives
In a recent study, various derivatives of this compound were synthesized and evaluated for their biological activities. The most potent derivatives were identified as having significant inhibition of cancer cell migration and proliferation .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of synthesized triazole derivatives. The results revealed that specific modifications to the oxan group enhanced the antimicrobial efficacy against resistant bacterial strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
